molecular formula C7H10ClNO3 B8145205 (R)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride

(R)-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride

Cat. No.: B8145205
M. Wt: 191.61 g/mol
InChI Key: OWQPNOKUHDOIBK-NUBCRITNSA-N
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Description

®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acid derivatives It features an alanine backbone with a furan ring attached to the central carbon instead of the usual methyl group found in alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride typically involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method allows for the efficient production of the desired compound with high purity.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride include triflic acid (TfOH) for hydroarylation and other electrophilic reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroarylation with arenes under superelectrophilic activation conditions yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives .

Scientific Research Applications

®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and amino acid backbone allow it to participate in various biochemical reactions, influencing pathways related to hormone secretion, energy metabolism, and nervous system function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is unique due to its specific combination of an alanine backbone with a furan ring and the presence of the hydrochloride component.

Properties

IUPAC Name

(3R)-3-amino-3-(furan-2-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQPNOKUHDOIBK-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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